3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.151. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid and its derivatives are utilized in various synthesis procedures, demonstrating their versatility in organic chemistry. They serve as precursors or intermediates in the synthesis of complex pyrazoles and other heterocyclic compounds, showcasing their significance in constructing diverse molecular architectures. For instance, they are used in Sonogashira-type cross-coupling reactions and intramolecular cycloadditions to yield condensed pyrazoles and other multifunctional compounds. These synthetic routes highlight the compound's role in enabling the formation of structurally complex and potentially bioactive molecules (Arbačiauskienė et al., 2011), (Winters, Teleha, & Sui, 2014).
Structural and Mechanistic Studies
Structural analysis and mechanistic studies of this compound derivatives provide insights into their chemical behavior and potential applications. Crystallographic studies help in understanding the molecular geometry and intermolecular interactions, which are crucial for predicting reactivity and designing new compounds with desired properties. For instance, structure analysis through X-ray crystallography offers detailed insights into the molecular arrangement and potential reactive sites of these compounds (Ghosh, Pramanik, & Mukherjee, 2019).
Development of Novel Compounds and Ligands
The chemical properties of this compound facilitate the development of novel compounds and ligands, which can be pivotal in medicinal chemistry and catalysis. By exploring the reactivity and functionalization of these compounds, researchers can synthesize novel molecules with potential therapeutic applications or catalytic activity. The creation of new ligands based on these compounds can lead to advancements in metal complex catalysis and the design of polychelated ligands for various applications (Dalinger et al., 2020).
Safety and Hazards
Future Directions
The future directions of this compound could involve further exploration of its synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
It is known that pyrazole derivatives can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The synthesis of similar pyrazole derivatives has been studied .
Result of Action
It is known that pyrazole derivatives can exhibit a wide range of pharmacological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis process of similar pyrazole derivatives has been found to be influenced by temperature and solvent conditions . Moreover, safety precautions suggest avoiding dust inhalation and skin or eye contact .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the specific structure of the pyrazole, including the presence of the trifluoromethyl group .
Cellular Effects
It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazoles can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrazoles can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazoles can interact with transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that pyrazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-1-3(7(14)15)2-5(4)12-13-6/h3H,1-2H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOMAYFHMXUFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C(=NN2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.